![molecular formula C21H21N5O4 B2374172 N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-01-9](/img/structure/B2374172.png)
N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula
- C : 20
- H : 20
- N : 4
- O : 3
Structural Features
The compound features a tetrahydroimidazo[2,1-c][1,2,4]triazine core with methoxy and phenyl substitutions that may enhance its biological activity. The presence of the carboxamide group is also significant for its interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in cancer progression. Molecular docking studies could provide insights into binding affinities and mechanisms of action.
- Case Studies : A study conducted by researchers at the University of Groningen demonstrated that similar imidazole derivatives showed promising results in inhibiting p38 MAP kinase activity, which is crucial in inflammatory pathways associated with cancer progression .
Anti-inflammatory Activity
The compound's structural similarities to known anti-inflammatory agents suggest potential applications in treating inflammatory diseases. Inhibitors targeting pathways like p38 MAP kinase have been extensively studied for their therapeutic benefits in inflammation-related conditions .
Antimicrobial Effects
Compounds in the same class as this compound have shown antimicrobial properties. The presence of methoxy groups enhances lipophilicity and may improve membrane permeability to exert effects against bacterial pathogens.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1,3-Dimethylquinazolinone | Quinazoline core with dimethyl substitution | Anticancer properties |
Gefitinib | Quinazoline derivative with an anilino substitution | EGFR inhibitor in lung cancer |
BIBW2992 | Irreversible EGFR/HER2 inhibitor | Effective against certain lung cancers |
This table highlights how this compound may share mechanisms of action with established anticancer drugs.
In vitro Studies
Recent studies have focused on the compound's interaction with various biological targets. For example:
- Cytotoxicity Testing : In vitro assays demonstrated that the compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells.
Pharmacokinetics
The pharmacokinetic profile is essential for understanding the compound's efficacy and safety. Studies indicate favorable absorption and distribution characteristics due to its lipophilic nature.
Future Directions
Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of this compound. Clinical trials are warranted to assess its efficacy in humans.
Propiedades
IUPAC Name |
8-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-29-16-8-6-15(7-9-16)25-10-11-26-20(28)18(23-24-21(25)26)19(27)22-13-14-4-3-5-17(12-14)30-2/h3-9,12H,10-11,13H2,1-2H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEXSBHNSFRBTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.